molecular formula C8H6N2O2 B1312353 Pyrazolo[1,5-a]pyridine-4-carboxylic acid CAS No. 55899-41-7

Pyrazolo[1,5-a]pyridine-4-carboxylic acid

Cat. No.: B1312353
CAS No.: 55899-41-7
M. Wt: 162.15 g/mol
InChI Key: MTPOAZCBBRPRQQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a fused ring system consisting of a pyrazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential as an anticancer agent further distinguish it from other similar compounds .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOAZCBBRPRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453357
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-41-7
Record name Pyrazolo[1,5-a]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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